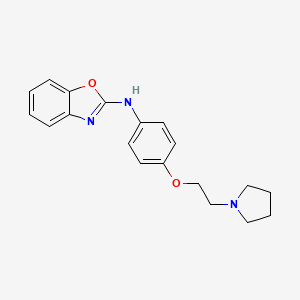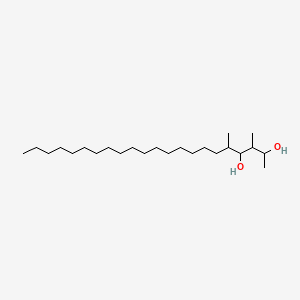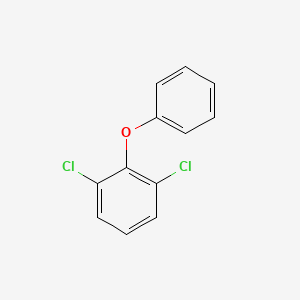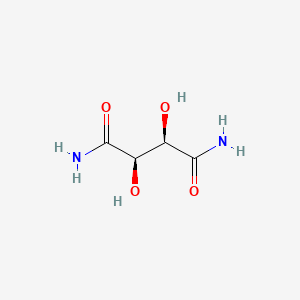
3-Phenylpropyl 4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 . It is also known by other names such as isovaleric acid, 3-phenylpropyl ester, and 3-phenylpropyl isovalerate . This compound is characterized by its ester functional group, which is formed by the reaction of an acid and an alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-methylbutanoic acid+3-phenylpropanol→butanoic acid, 3-methyl-, 3-phenylpropyl ester+water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 3-methyl-, 3-phenylpropyl ester may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
Butanoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 3-phenylpropanol.
Reduction: 3-methylbutanol and 3-phenylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
科学的研究の応用
Butanoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of butanoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the parent acid and alcohol, which can then exert their biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or as a fragrance component.
類似化合物との比較
Butanoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 3-phenylpropyl group.
Butanoic acid, 3-methyl-, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a 2-phenylethyl group instead of a 3-phenylpropyl group.
The uniqueness of butanoic acid, 3-methyl-, 3-phenylpropyl ester lies in its specific ester linkage and the presence of both a 3-methylbutanoic acid and a 3-phenylpropanol moiety, which can impart distinct chemical and biological properties.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
3-phenylpropyl 4-methylpentanoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)10-11-15(16)17-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3 |
InChIキー |
GOARLSYMDFAJIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)OCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)







![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)

